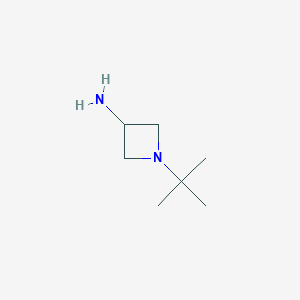

1-Tert-butylazetidin-3-amine

Description

Properties

IUPAC Name |

1-tert-butylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCILCWPMKLEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435922 | |

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18713-70-7 | |

| Record name | 1-tert-butylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butylazetidin-3-amine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 3-position. This unique structural arrangement imparts specific chemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. The strained azetidine ring offers a distinct three-dimensional scaffold, while the primary amine provides a reactive handle for further functionalization, making it an attractive component for the design of novel therapeutic agents and complex organic molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, tailored for a technical audience.

Core Chemical Properties

While extensive experimental data for this compound is not widely published in publicly available literature, its fundamental properties can be summarized from supplier information and general chemical principles.

| Property | Value | Reference |

| CAS Number | 18713-70-7 | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Not explicitly available |

Synthesis and Reactivity

Synthesis

The synthesis of this compound is not commonly detailed in readily accessible literature. However, general synthetic strategies for substituted azetidines can be inferred. A plausible synthetic route could involve the initial formation of the N-tert-butyl azetidine ring, followed by the introduction of the amine functionality at the 3-position.

A conceptual synthetic workflow is outlined below:

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general procedure for the reductive amination of a ketone to a primary amine, a key step in the proposed synthesis, is provided for illustrative purposes.

General Protocol for Reductive Amination:

-

Imine Formation: The ketone precursor (1-tert-butylazetidin-3-one) is dissolved in a suitable solvent (e.g., methanol, ethanol). An excess of ammonia or an ammonium salt (e.g., ammonium acetate) is added. The reaction mixture is stirred, often with the removal of water, to drive the equilibrium towards the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is carefully added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as distillation or column chromatography to yield the desired primary amine.

Reactivity

The reactivity of this compound is dictated by two primary features: the nucleophilic primary amine and the strained azetidine ring.

-

Reactions of the Primary Amine: The primary amine group is a key site for a wide range of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

-

-

Ring Strain of the Azetidine: The four-membered azetidine ring possesses significant ring strain, which can influence its reactivity. While more stable than the corresponding three-membered aziridine ring, the azetidine ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles. The bulky tert-butyl group on the nitrogen atom may provide some steric hindrance, potentially influencing the regioselectivity of such reactions.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and general principles of spectroscopy for amines.

Expected Spectroscopic Features:

| Spectroscopy | Expected Features |

| ¹H NMR | - Signals corresponding to the tert-butyl protons (a singlet, likely around 1.0-1.5 ppm).- Signals for the azetidine ring protons (likely complex multiplets in the 2.5-4.0 ppm region).- A broad singlet for the NH₂ protons, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- Signals for the carbons of the azetidine ring, with the carbon bearing the amine group expected at a different chemical shift than the other two. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.- N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.- C-N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (128.22 g/mol ).- Fragmentation patterns characteristic of amines, such as alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen). A prominent fragment would be expected from the loss of a methyl group from the tert-butyl substituent. |

Biological Activity and Applications

Specific biological activities for this compound have not been reported in the reviewed literature. However, the azetidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Substituted azetidines are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.

The presence of the primary amine in this compound makes it a versatile starting material for the synthesis of compound libraries for drug discovery screening. Its rigid, three-dimensional structure can be exploited to probe the binding pockets of biological targets.

Safety and Handling

A specific safety data sheet (SDS) for this compound was not found. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its physicochemical properties and reactivity are limited in the public domain, its structural features suggest a wide range of possible applications. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new chemical entities with therapeutic value. The information provided in this guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their work.

References

An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine (CAS Number: 18713-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butylazetidin-3-amine is a saturated heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, substituted with a sterically bulky tert-butyl group and a primary amine, provides a unique three-dimensional scaffold. This structure is increasingly utilized as a key building block in the design of novel therapeutic agents due to its ability to impart desirable physicochemical and pharmacological properties to parent molecules. The azetidine moiety can improve metabolic stability, aqueous solubility, and cell permeability, while the tertiary amine and primary amine functionalities offer versatile points for chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications as a crucial intermediate in the development of innovative pharmaceuticals.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18713-70-7 | |

| Molecular Formula | C₇H₁₆N₂ | --INVALID-LINK-- |

| Molecular Weight | 128.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 79-81 °C at 3 mmHg | --INVALID-LINK-- |

| Density | 1.098 g/cm³ | --INVALID-LINK-- |

| Flash Point | 96.9 °C | --INVALID-LINK-- |

| Purity | Typically >95-98% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | 2-8 °C, under inert atmosphere | --INVALID-LINK-- |

Table 2: Safety Information

| Hazard | Description | GHS Pictogram |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | GHS05 |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Note: Safety information should always be confirmed by consulting the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, often involving the initial construction of the azetidine ring followed by the introduction of the tert-butyl and amino groups. A common strategy involves the use of a protected 3-aminoazetidine derivative, such as tert-butyl 3-aminoazetidine-1-carboxylate (Boc-3-aminoazetidine), as a key intermediate.

Synthesis of the Precursor: tert-Butyl 3-aminoazetidine-1-carboxylate

A prevalent method for the synthesis of the Boc-protected precursor involves the reduction of tert-butyl 3-azidoazetidine-1-carboxylate.

Experimental Protocol:

-

Dissolution: Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethyl acetate (EtOAc) or methanol (MeOH).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate, which is often used in the next step without further purification.

Synthesis of this compound via Reductive Amination

A direct and efficient method for the synthesis of this compound is the reductive amination of 1-tert-butylazetidin-3-one.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-tert-butylazetidin-3-one (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) (excess).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction carefully with water or a dilute acid solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The primary amine provides a nucleophilic handle for the introduction of various substituents, while the tert-butyl group can modulate lipophilicity and steric interactions with target proteins.

Role as a Privileged Scaffold

The azetidine ring is considered a "bioisostere" for other cyclic and acyclic structures, offering a unique vector in chemical space for exploring structure-activity relationships (SAR). The incorporation of the this compound motif can lead to compounds with improved pharmacological profiles.

Use in the Synthesis of Bioactive Compounds

While specific, publicly available examples of marketed drugs containing the this compound core are not readily found, the related 3-aminoazetidine scaffold is a key component in numerous therapeutic agents, particularly in the fields of antibacterials and antivirals. The tert-butyl group on the nitrogen atom can be strategically employed to fine-tune the properties of these drug candidates. For instance, it can serve as a bulky substituent to probe steric pockets in enzyme active sites or as a lipophilic group to enhance membrane permeability.

The general workflow for utilizing this compound in the synthesis of drug candidates often involves its reaction with an electrophilic partner, such as an acyl chloride, an alkyl halide, or a heteroaromatic system bearing a leaving group.

Conclusion

This compound is a versatile and valuable building block for the modern medicinal chemist. Its unique structural features and synthetic accessibility make it an attractive scaffold for the design and development of novel therapeutic agents. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate its effective utilization in research and drug discovery programs. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the application of such constrained, three-dimensional building blocks is expected to grow in importance.

An In-depth Technical Guide to 1-Tert-butylazetidin-3-amine

This guide provides a detailed overview of the molecular structure and properties of 1-tert-butylazetidin-3-amine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of applications, from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| Molecular Weight | 128.21534 g/mol | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| CAS Number | 18713-70-7 | [1] |

| Appearance | Liquid | [1] |

| InChI | InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 | [1] |

| InChI Key | ZXCILCWPMKLEDC-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular structure of this compound consists of a central four-membered azetidine ring. A tert-butyl group is attached to the nitrogen atom of the ring, and an amine group is substituted at the 3-position of the ring.

Experimental Protocols and Biological Activity

Detailed experimental protocols for the synthesis and analysis of this compound, as well as its involvement in specific signaling pathways, are not extensively documented in publicly available literature. Researchers interested in these aspects would likely need to consult specialized chemical synthesis databases or design experimental procedures based on analogous compounds.

Synonyms

For the purpose of comprehensive literature and database searches, the following synonyms for this compound should be considered:

References

Spectroscopic Profile of 1-Tert-butylazetidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel building block, 1-Tert-butylazetidin-3-amine. This compound is of significant interest in medicinal chemistry and drug development due to its unique strained ring system and the presence of both a primary and a tertiary amine, offering multiple points for chemical modification. This document presents predicted spectroscopic data, detailed experimental protocols for its acquisition, and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data has been predicted based on the analysis of structurally similar compounds and established spectroscopic principles. This data serves as a reference for researchers working with this molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | CH-NH₂ |

| ~3.2 - 3.4 | t | 2H | Azetidine CH₂ (adjacent to N-tBu) |

| ~2.6 - 2.8 | t | 2H | Azetidine CH₂ (adjacent to CH-NH₂) |

| ~1.5 - 1.7 | br s | 2H | NH₂ |

| ~1.1 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | Azetidine CH₂ (adjacent to N-tBu) |

| ~50 - 55 | Quaternary C of t-butyl group |

| ~45 - 50 | CH-NH₂ |

| ~35 - 40 | Azetidine CH₂ |

| ~25 - 30 | C(CH₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine)[1] |

| 2850 - 3000 | Strong | C-H stretch (aliphatic)[1] |

| 1590 - 1650 | Medium | N-H bend (primary amine) |

| 1000 - 1250 | Medium | C-N stretch (aliphatic amine)[2] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragmentation |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 72 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Acquisition of ¹H NMR Spectrum:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

Procedure:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

-

Introduction into Mass Spectrometer:

-

For EI: The sample can be introduced via a direct insertion probe or a gas chromatograph.

-

For ESI: The sample solution is infused directly into the ion source.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The ionization energy for EI is typically set to 70 eV. Aliphatic amines often undergo alpha-cleavage, and the molecular ion peak may be an odd number.[3]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic information and standardized protocols to aid researchers in their work with this compound. The provided predicted data should be confirmed with experimental results.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-tert-butylazetidin-3-amine. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust prediction of the spectral characteristics. This document also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for liquid amine samples and presents a clear visualization of the molecular structure and its atom numbering for spectral assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of its molecular structure, including the effects of the tert-butyl group, the azetidine ring, and the primary amine functionality.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-a (C(tBu)) | ~1.1 | Singlet (s) | 9H | - |

| H-b (CH₂) | ~2.9 - 3.2 | Triplet (t) | 2H | Jbc ≈ 7-8 Hz |

| H-c (CH) | ~3.4 - 3.7 | Quintet | 1H | Jcb ≈ 7-8 Hz |

| H-d (CH₂) | ~2.5 - 2.8 | Triplet (t) | 2H | Jdc ≈ 7-8 Hz (Expected to be similar to Jbc) |

| H-e (NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C(tBu)) | ~50 - 55 |

| C-2 (CH₃ of tBu) | ~26 - 29 |

| C-3 (CH₂) | ~55 - 60 |

| C-4 (CH) | ~40 - 45 |

Structural Elucidation and Spectral Interpretation

The structure of this compound dictates a specific pattern in its NMR spectra. The tert-butyl group, being bulky and electron-donating, influences the electronic environment of the azetidine ring.

-

¹H NMR Spectrum: The nine equivalent protons of the tert-butyl group (H-a) are expected to appear as a sharp singlet at a relatively upfield region (~1.1 ppm). The protons on the azetidine ring will exhibit more complex splitting patterns. The methylene protons (H-b and H-d) adjacent to the nitrogen and the methine proton (H-c) will likely form a coupled system. H-b and H-d are diastereotopic and may show slightly different chemical shifts, but for simplicity, they are predicted to have overlapping triplet signals. The methine proton (H-c), being coupled to four neighboring protons, is predicted to appear as a quintet. The amine protons (H-e) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The exact chemical shift of the NH₂ protons is highly dependent on the solvent, concentration, and temperature.

-

¹³C NMR Spectrum: Four distinct signals are predicted for the carbon skeleton. The quaternary carbon of the tert-butyl group (C-1) will be downfield due to its attachment to the nitrogen atom. The three equivalent methyl carbons of the tert-butyl group (C-2) will resonate at a typical upfield aliphatic region. The two methylene carbons of the azetidine ring (C-3) are chemically equivalent and will produce a single signal. The methine carbon (C-4), bearing the amine group, will appear in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Experimental Protocols

While specific experimental data for this compound is not provided, a general protocol for acquiring high-quality NMR spectra of a liquid amine is outlined below.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For amines, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may result in sharper N-H proton signals.

-

Sample Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Sample Filtration: To remove any particulate matter that could affect the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width: A spectral width of approximately 12-15 ppm is suitable for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of 200-240 ppm is typically used for ¹³C NMR.

-

Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with proton labeling.

Experimental Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Historically, the synthesis of azetidines was considered challenging due to their inherent ring strain, which is intermediate between the less stable aziridines and the more flexible pyrrolidines.[1][2][3][4] However, recent advancements in synthetic methodologies have made this scaffold more accessible, unlocking its vast potential in drug discovery.[1][5] Molecules incorporating the azetidine moiety exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][6]

The unique structural properties of the azetidine ring are key to its utility. It imparts a significant degree of conformational rigidity to a molecule, which can lead to higher binding affinity for its biological target by reducing the entropic penalty of binding.[7] Furthermore, the three-dimensional nature of the azetidine scaffold is highly desirable in modern drug design, which seeks to move away from flat, aromatic structures towards molecules with greater sp3 character to improve physicochemical properties such as solubility and metabolic stability.[2][8]

The Azetidine Moiety as a Pharmacophore and Bioisostere

The azetidine ring is a versatile pharmacophore that can be strategically incorporated into a drug candidate to optimize its properties. It serves as a valuable bioisostere for other common cyclic amines like pyrrolidine and piperidine, as well as for planar aromatic rings.[2][8][9] This bioisosteric replacement can lead to several advantages, including:

-

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to their larger carbocyclic or heterocyclic counterparts.[2]

-

Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation.[2]

-

Novel Exit Vectors: The defined geometry of the azetidine ring provides distinct vectors for substituent placement, allowing for the exploration of new chemical space and interactions with the target protein.[2]

-

Proline Mimicry: Azetidine-2-carboxylic acid is a known proline analogue and can be incorporated into peptides to alter their conformation and stability.[10][11]

Applications in Drug Discovery

The versatility of the azetidine scaffold is demonstrated by its presence in a number of approved drugs and clinical candidates across various therapeutic areas.

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | Role of Azetidine Scaffold |

| Azelnidipine (Calblock) | Antihypertensive | Calcium channel blocker | Provides a rigid framework for optimal substituent positioning.[7] |

| Cobimetinib (Cotellic) | Oncology | MEK1/2 inhibitor | The azetidine-amide provides a unique torsional profile and acts as a non-NH donor monosubstituted amide mimic.[12][13] |

| Tofacitinib (Xeljanz) | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor | The azetidine-containing bis-amide is a key structural feature for selective JAK inhibition.[12] |

| Ximelagatran (Exanta) | Anticoagulant (Withdrawn) | Direct thrombin inhibitor | The azetidine core was integral to the molecule's interaction with the thrombin active site.[12] |

| Ziritaxestat | Idiopathic Pulmonary Fibrosis (Discontinued) | Autotaxin (ATX) inhibitor | The azetidine amide is a key component of this clinical candidate.[13] |

Quantitative Data on Azetidine-Containing Compounds

The following table summarizes the in vitro activity of several azetidine-containing compounds, highlighting their potency against various biological targets.

| Compound Class | Target | Representative Compound(s) | IC50 / EC50 | Reference(s) |

| GABA Uptake Inhibitors | GAT-1 | Azetidin-2-ylacetic acid derivatives | 2.01 ± 0.77 µM | [14] |

| GABA Uptake Inhibitors | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 15.3 ± 4.5 µM | [14] |

| STAT3 Inhibitors | STAT3 | (R)-azetidine-2-carboxamide analogues (5a, 5o, 8i) | 0.55 µM, 0.38 µM, 0.34 µM | [15] |

| nAChR Partial Agonists | α4β2-nAChR | Azetidine 13 | EC50: 43 nM, IC50: 32 nM | [16] |

| Antitumor Agents | Tubulin Polymerization | TZT-1027 analogue (1a) | A549: 2.2 nM, HCT116: 2.1 nM | [3][9] |

Experimental Protocols

Synthesis of N-Boc-3-(pyrazol-1-yl)azetidine-3-carboxylate

This protocol describes a three-step synthesis of a functionalized azetidine derivative, involving a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

-

To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

-

Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.[2]

Step 2: Aza-Michael Addition with Pyrazole

-

Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and pyrazole (1.2 eq) in acetonitrile.

-

Add DBU (1.5 eq) to the solution.

-

Heat the reaction mixture to 65 °C and stir for 16 hours.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired N-Boc-3-(pyrazol-1-yl)azetidine-3-carboxylate.[6]

In Vitro MEK1 Kinase Inhibition Assay

This protocol is used to determine the potency of a compound, such as Cobimetinib, in inhibiting the activity of the MEK1 kinase.

-

Preparation:

-

Prepare a kinase reaction buffer (e.g., from Abcam, supplemented with 0.25 mM DTT).

-

Dilute the test compound to various concentrations.

-

Prepare solutions of recombinant active MEK1-GST (e.g., Sigma-Aldrich) and inactive Erk2 substrate (e.g., Thermo Fisher Scientific).

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the test inhibitor with MEK1 (final concentration of 4 µg/mL) at room temperature for 30 minutes.

-

Initiate the kinase reaction by adding inactive Erk2 substrate (final concentration of 0.025 µg/µL) and ATP (final concentration of 10 µM).

-

Incubate the reaction at room temperature for 2 hours.

-

-

Detection:

-

Add an equal volume of a luminescent kinase assay solution (e.g., Kinase-Glo from Promega) to each well.

-

Incubate in the dark for 30 minutes at room temperature.

-

Measure the bioluminescence using a suitable plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the amount of MEK1 inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using software such as GraphPad Prism.[17]

-

Signaling Pathway: The Role of Cobimetinib in the MAPK/ERK Pathway

Cobimetinib is a potent inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1] By inhibiting MEK, Cobimetinib blocks the phosphorylation and activation of ERK1/2, thereby preventing downstream signaling and inhibiting tumor growth.[1]

// Nodes in the pathway node [fillcolor="#F1F3F4", color="#5F6368"]; GF [label="Growth Factor"]; RTK [label="Receptor Tyrosine\nKinase (RTK)"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"]; ERK [label="ERK1/2"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor node Cobimetinib [label="Cobimetinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing activation GF -> RTK [arrowhead=vee]; RTK -> RAS [arrowhead=vee]; RAS -> RAF [arrowhead=vee]; RAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Transcription [arrowhead=vee]; Transcription -> Response [arrowhead=vee];

// Edge representing inhibition Cobimetinib -> MEK [arrowhead=tee, color="#EA4335", style=bold];

// Positioning {rank=same; GF; RTK;} {rank=same; RAS;} {rank=same; RAF;} {rank=same; MEK; Cobimetinib;} {rank=same; ERK;} {rank=same; Transcription;} {rank=same; Response;} } dot Caption: Inhibition of the MAPK/ERK pathway by Cobimetinib.

Conclusion

The azetidine scaffold has firmly established its place as a valuable tool in medicinal chemistry. Its unique combination of structural rigidity, stability, and synthetic accessibility allows for the fine-tuning of the pharmacological properties of drug candidates. As our understanding of its synthetic chemistry and biological implications continues to grow, the azetidine ring is poised to be a key component in the development of the next generation of innovative therapeutics. The ability to use it as a bioisosteric replacement for less favorable moieties and to explore novel chemical space ensures that the azetidine scaffold will remain a focus of research and development for years to come.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthesis of azetidine .pptx [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 9. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 16. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro MEK1 Kinase Assay [bio-protocol.org]

In-Depth Technical Guide to 1-Tert-butylazetidin-3-amine: Nomenclature and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and a detailed, plausible synthetic protocol for 1-Tert-butylazetidin-3-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for the synthesis and further investigation of this and related azetidine scaffolds.

Nomenclature and Synonyms

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. Its nomenclature can vary across different chemical databases and suppliers. A clear understanding of these variations is crucial for accurate literature searches and chemical procurement.

| Identifier Type | Identifier |

| IUPAC Name | 1-(tert-butyl)azetidin-3-amine |

| CAS Registry Number | 18713-70-7 |

| Common Synonyms | This compound |

| N-tert-butylazetidin-3-amine | |

| 3-Amino-1-tert-butylazetidine | |

| 1-(2-Methyl-2-propanyl)-3-azetidinamine |

Experimental Protocol: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthesis can be devised based on established methods for the synthesis of N-substituted azetidin-3-amines. The following protocol is a well-reasoned approach derived from general procedures for similar compounds.

Step 1: Synthesis of 1-(tert-butyl)-3-azetidinone

This initial step involves the N-alkylation of a suitable azetidin-3-one precursor with a tert-butyl group.

-

Materials:

-

Azetidin-3-one hydrochloride

-

tert-Butyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of azetidin-3-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add tert-butyl bromide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-(tert-butyl)-3-azetidinone, which can be used in the next step without further purification or purified by column chromatography on silica gel.

-

Step 2: Reductive Amination to Yield this compound

The final step involves the conversion of the ketone to the primary amine via reductive amination.

-

Materials:

-

1-(tert-butyl)-3-azetidinone (from Step 1)

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

pH paper or meter

-

-

Procedure:

-

Dissolve 1-(tert-butyl)-3-azetidinone (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the careful addition of water.

-

Adjust the pH of the solution to >9 with a suitable base (e.g., 1M NaOH).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

-

Logical Workflow for Novel Compound Characterization

Following the successful synthesis of a novel compound such as this compound, a systematic workflow is essential for its thorough characterization. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the characterization of a novel chemical entity.

Disclaimer: The experimental protocol provided is a plausible method based on general chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimization studies before implementation. No specific biological activity or signaling pathway data for this compound was identified in the public domain at the time of this writing.

An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available experimental data on the specific solubility and stability of 1-Tert-butylazetidin-3-amine is limited. This guide provides a framework for assessing these properties based on general principles of medicinal chemistry, data on structurally related compounds, and standard industry protocols. The experimental details provided are illustrative and should be adapted for specific laboratory conditions.

Introduction

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The azetidine ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive molecules and clinical candidates. Its conformational rigidity and ability to act as a bioisosteric replacement for other groups make it an attractive moiety in drug design. However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) can lead to unique reactivity and potential stability issues that must be carefully evaluated during drug development.[1]

This technical guide outlines the critical considerations and experimental approaches for determining the solubility and stability of this compound, providing researchers with a robust framework for its characterization.

Physicochemical Properties (Predicted and Analog-Based)

| Property | Predicted/Analog Data | Comments |

| Molecular Formula | C₇H₁₆N₂ | - |

| Molecular Weight | 128.22 g/mol | - |

| pKa | ~8.3-9.5 (Predicted) | The presence of two amine groups suggests two pKa values. The azetidine nitrogen's basicity is influenced by the tert-butyl group, while the exocyclic primary amine will have its own distinct pKa. The predicted pKa for 1-Boc-3-aminoazetidine is 8.29±0.20.[2] |

| LogP | (Predicted) | The tert-butyl group increases lipophilicity, while the amine groups contribute to hydrophilicity. The overall LogP is likely to be low to moderate. |

| Boiling Point | Not available | For 1-Boc-3-aminoazetidine: 79-81 °C at 3 mm Hg.[2][3] |

| Appearance | Likely a liquid or low-melting solid | Based on similar small molecule amines. 1-Boc-3-aminoazetidine is an oil.[2] |

Solubility

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. For amine-containing compounds like this compound, solubility is expected to be highly pH-dependent.

3.1. Predicted Solubility Profile

-

Acidic pH: At pH values below its pKa, the amine groups will be protonated, forming salts that are expected to be highly soluble in aqueous media.

-

Neutral pH: Solubility will be moderate.

-

Basic pH: At pH values above its pKa, the free base will predominate, which is expected to be less soluble in water and more soluble in organic solvents.

3.2. Experimental Protocols for Solubility Determination

Two common methods for determining solubility in early drug discovery are kinetic and thermodynamic solubility assays.[4][5]

3.2.1. Kinetic Solubility

This high-throughput method is used for early screening.[4][5]

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Add small aliquots of the DMSO stock solution to a series of aqueous buffers (e.g., pH 4.0, 7.4, 9.0) in a 96-well plate.

-

Allow the solutions to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the concentration of the dissolved compound in the supernatant after filtering or centrifuging the samples to remove any precipitate. Detection can be performed by LC-MS/MS, UV-Vis spectroscopy, or nephelometry.[4][5]

-

3.2.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[4][6]

-

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and various organic solvents).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

3.3. Data Presentation: Illustrative Solubility Data

The following table is a template for presenting solubility data.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 0.1 N HCl | 1.0 | 25 | [Insert Data] | Thermodynamic |

| Acetate Buffer | 4.5 | 25 | [Insert Data] | Thermodynamic |

| PBS | 7.4 | 25 | [Insert Data] | Thermodynamic |

| Glycine Buffer | 9.0 | 25 | [Insert Data] | Thermodynamic |

| Water | ~7.0 | 25 | [Insert Data] | Thermodynamic |

| Methanol | N/A | 25 | [Insert Data] | Thermodynamic |

| Ethanol | N/A | 25 | [Insert Data] | Thermodynamic |

| Dichloromethane | N/A | 25 | [Insert Data] | Thermodynamic |

Stability

Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products.[6] The strained azetidine ring can be susceptible to degradation, particularly under acidic or nucleophilic conditions.[7][8]

4.1. Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and pathways, which helps in developing stability-indicating analytical methods.

4.2. Experimental Protocols for Stability Assessment

4.2.1. Solution Stability

-

Protocol:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in various aqueous buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0).

-

Incubate the solutions at different temperatures (e.g., 40°C, 60°C) and for various durations (e.g., 0, 24, 48, 72 hours).

-

At each time point, analyze the samples by a stability-indicating HPLC method (e.g., with a C18 column and a gradient of water/acetonitrile with 0.1% formic acid) coupled with a UV detector and a mass spectrometer (LC-MS).

-

Quantify the remaining parent compound and identify any major degradation products.

-

4.2.2. Photostability

-

Protocol:

-

Expose a solution of the compound and the solid compound to a light source according to ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the samples at appropriate time points and compare them to the control to assess the extent of photodegradation.

-

4.3. Data Presentation: Illustrative Stability Data (at 40°C)

| Condition | Time (hours) | % Parent Compound Remaining | Degradation Products Observed (m/z) |

| 0.1 N HCl (pH 1.2) | 0 | 100 | - |

| 24 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] | |

| Acetate Buffer (pH 4.5) | 0 | 100 | - |

| 24 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] | |

| PBS (pH 7.4) | 0 | 100 | - |

| 24 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] | |

| 0.1 N NaOH (pH 13) | 0 | 100 | - |

| 24 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] | |

| 3% H₂O₂ | 0 | 100 | - |

| 24 | [Insert Data] | [Insert Data] |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a research compound like this compound.

Caption: General workflow for solubility and stability testing.

5.2. Potential Degradation Pathway

Given the strained nature of the azetidine ring, a plausible degradation pathway, especially under acidic conditions, involves protonation of the ring nitrogen followed by nucleophilic attack and ring-opening.

Caption: Hypothetical acid-mediated ring-opening of the azetidine.

Conclusion

While specific experimental data for this compound is not currently in the public domain, this guide provides a comprehensive framework for its characterization. Researchers should anticipate pH-dependent aqueous solubility and potential instability of the azetidine ring under harsh acidic conditions. The outlined experimental protocols for solubility and stability testing are essential for generating the necessary data to support the progression of any drug development program involving this or similar molecules. It is critical to perform these studies to de-risk potential development issues and to understand the compound's behavior in both in vitro and in vivo systems.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Thermochemical Landscape of Substituted Azetidines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for substituted azetidines, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of quantitative data, experimental and computational methodologies, and key structural-energetic relationships.

The inherent ring strain of the azetidine nucleus, a key determinant of its reactivity and synthetic utility, makes understanding its thermochemical properties crucial for designing novel therapeutics and energetic materials. This guide summarizes the current state of knowledge, drawing from both experimental and computational studies.

Quantitative Thermochemical Data

Thermochemical data for substituted azetidines remains a developing area of research, with computational methods currently providing the most extensive datasets. The following tables summarize the available experimental and calculated values for strain energy and standard molar enthalpies of formation (ΔfH°).

Strain Energy

The ring strain of azetidines is a critical factor in their chemical behavior. It lies between the highly strained aziridines and the more stable pyrrolidines.

| Compound | Strain Energy (kcal/mol) | Method |

| Azetidine (unsubstituted) | 25.2 - 25.4 | Experimental |

Table 1: Experimental Strain Energy of the Parent Azetidine Ring.[1][2]

Enthalpies of Formation

The enthalpy of formation is a fundamental thermodynamic property. While experimental data is sparse, computational studies, particularly on nitro-substituted derivatives, offer valuable insights.

Experimental Data:

| Compound | Formula | ΔfH° (kJ/mol) | State |

| 1,3,3-Trinitroazetidine (TNAZ) | C₃H₄N₄O₆ | +26.1 | Solid |

| 1,3,3-Trinitroazetidine (TNAZ) | C₃H₄N₄O₆ | +11.76 (2.81 kcal/mol) | Solid |

Table 2: Experimentally Reported Standard Molar Enthalpies of Formation for 1,3,3-Trinitroazetidine (TNAZ). Note the discrepancy in reported values, highlighting the challenges in experimental determination for energetic materials.[3][4]

Computational Data:

The following data were obtained using Density Functional Theory (DFT) calculations, which have become a powerful tool for predicting the thermochemical properties of these strained molecules.

| Compound | Substituent(s) | ΔfH° (kJ/mol) |

| Azetidine | 1-nitroimine | 224.9 |

| Azetidine | 2-nitroimine | 269.4 |

| Azetidine | 1,2-di(nitroimine) | 496.5 |

| Azetidine | 1,3-di(nitroimine) | 453.4 |

| Azetidine | 2,3-di(nitroimine) | 468.1 |

Table 3: Calculated Standard Molar Enthalpies of Formation for Nitroimine-Substituted Azetidines.[5]

Methodologies and Protocols

Accurate determination of thermochemical data requires rigorous experimental or computational protocols.

Experimental Protocol: Combustion Calorimetry

While specific reports on the combustion calorimetry of a wide range of substituted azetidines are limited, a general methodology can be outlined based on protocols for other nitrogen-containing organic compounds.[6] This technique is the primary experimental method for determining enthalpies of formation.

Key Steps in the Protocol:

-

Sample Preparation: A precisely weighed pellet of the purified substituted azetidine is placed in a crucible within a high-pressure vessel, known as a "bomb."

-

Combustion: The bomb is filled with high-pressure oxygen (typically ~3 MPa) and submerged in a known quantity of water in a calorimeter.[6] The sample is then ignited electrically.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise (ΔT), which is measured with high precision.

-

Analysis of Products: After combustion, the liquid products are analyzed to quantify the amount of nitric acid formed.

-

Corrections and Calculation: The raw temperature data is corrected for factors like heat of ignition and heat exchange with the surroundings. The "Washburn corrections" are applied to convert the data from the actual bomb conditions to standard state conditions (298.15 K and 0.1 MPa). From the corrected data, the standard internal energy of combustion (ΔU°c) is calculated, which is then used to determine the standard enthalpy of combustion (ΔH°c) and, ultimately, the standard enthalpy of formation (ΔfH°).

Computational Protocol: Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for estimating the thermochemical properties of molecules where experimental data is unavailable. High-accuracy composite methods like Gaussian-3 (G3) theory are also employed for reliable predictions.[2][7]

Core Computational Steps:

-

Structure Optimization: The three-dimensional structure of the substituted azetidine is optimized to find its lowest energy conformation using a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set.[2]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Enthalpy Calculation: To improve accuracy, the enthalpy of formation is often calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations. The enthalpy of the isodesmic reaction is calculated from the total electronic energies of the optimized structures.

-

Derivation of ΔfH°: By using known experimental enthalpies of formation for all other species in the isodesmic reaction, the unknown enthalpy of formation for the substituted azetidine can be accurately derived.[8] High-level methods like G3(MP2)//B3LYP can yield a mean absolute error of less than 1 kcal/mol.[2]

Signaling Pathways and Relationships

The thermochemical properties of azetidines are intrinsically linked to their structure. The significant ring strain governs their reactivity, making them susceptible to ring-opening reactions, which is a key consideration in both drug metabolism and the decomposition of energetic materials.

This diagram illustrates how the fundamental thermochemical property of ring strain directly influences the chemical reactivity of the azetidine scaffold. This enhanced reactivity is a double-edged sword: it provides unique synthetic handles and conformational constraints beneficial for drug design, but it can also lead to metabolic instability or, in the case of highly substituted derivatives like TNAZ, a rapid release of energy.

Conclusion

This guide consolidates the currently available thermochemical data for substituted azetidines, highlighting a greater reliance on computational chemistry due to a scarcity of experimental measurements. The provided tables of strain energy and enthalpies of formation, coupled with detailed methodological outlines for both experimental and computational approaches, serve as a valuable resource for the scientific community. A deeper understanding of these energetic properties is essential for the rational design of next-generation pharmaceuticals and advanced materials incorporating the unique azetidine scaffold.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Quantum Chemical Calculations for 1-Tert-butylazetidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives are a significant class of organic compounds in medicinal chemistry and drug design, serving as crucial building blocks for various biologically active molecules.[1][2] Computational modeling, particularly quantum chemical calculations, has emerged as a powerful tool to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and drug discovery pipelines.[3][4] This guide focuses on the application of Density Functional Theory (DFT), a widely used quantum chemical method, to characterize 1-tert-butylazetidin-3-amine.

Methodologies: A Detailed Protocol

The following section details a typical workflow for performing quantum chemical calculations on a small organic molecule like this compound.

Molecular Structure Preparation

The initial step involves the construction of the 3D molecular structure of this compound. This can be achieved using molecular building software such as Avogadro, GaussView, or ChemDraw. The initial geometry should be cleaned and subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MM+ force field).[5]

Geometry Optimization

The core of the quantum chemical calculation is the geometry optimization, which aims to find the lowest energy conformation of the molecule. This is typically performed using DFT methods. A common choice is the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p). The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is crucial. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

-

Thermochemical Properties: Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures.

The workflow for these calculations can be visualized as follows:

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner. The following tables provide templates for summarizing the key data for this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-N2 | Value |

| N2-C3 | Value | |

| C3-C4 | Value | |

| C4-C1 | Value | |

| C3-N5 | Value | |

| ... | Value | |

| Bond Angles (°) | C1-N2-C3 | Value |

| N2-C3-C4 | Value | |

| ... | Value | |

| Dihedral Angles (°) | C4-C1-N2-C3 | Value |

| ... | Value |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | Value | Value | Value | N-H stretch |

| ν2 | Value | Value | Value | C-H stretch |

| ν3 | Value | Value | Value | CH₂ scissoring |

| ... | Value | Value | Value | ... |

Table 3: Electronic and Thermochemical Properties

| Property | Value |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Enthalpy (kcal/mol) | Value |

| Gibbs Free Energy (kcal/mol) | Value |

Conclusion

This technical guide has outlined the standard methodologies for performing and presenting quantum chemical calculations on this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule, which can aid in the rational design of novel therapeutic agents. The provided templates for data presentation and the workflow diagram offer a structured approach to computational studies in this area. Further research involving these calculations will be instrumental in fully characterizing this and other promising azetidine derivatives.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Methodological & Application

Synthesis of 1-Tert-butylazetidin-3-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-tert-butylazetidin-3-amine, a valuable building block in medicinal chemistry and drug development. The protocols outlined herein are based on established chemical transformations, offering reliable methods for the preparation of this key intermediate from commercially available precursors.

Introduction

This compound is a substituted azetidine derivative frequently utilized in the synthesis of novel pharmaceutical compounds. The presence of the tert-butyl group on the azetidine nitrogen provides steric bulk, which can influence the compound's metabolic stability and binding affinity to biological targets. The 3-amino group serves as a versatile handle for further functionalization. This document details a common and effective synthetic strategy commencing from epichlorohydrin and tert-butylamine, proceeding through a key azetidinone intermediate.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the readily available precursors epichlorohydrin and tert-butylamine. The initial reaction forms 1-tert-butyl-3-azetidinol, which is subsequently oxidized to the key intermediate, 1-tert-butyl-3-azetidinone. Finally, reductive amination of the azetidinone yields the target primary amine.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-butyl-3-azetidinol

This protocol describes the formation of the azetidine ring from epichlorohydrin and tert-butylamine.

Materials:

-

Epichlorohydrin

-

tert-Butylamine

-

Water

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of tert-butylamine (2.0 eq) in water, slowly add epichlorohydrin (1.0 eq) at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-tert-butyl-3-azetidinol as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 1-tert-butyl-3-azetidinone

This protocol details the oxidation of 1-tert-butyl-3-azetidinol to the corresponding ketone. A Swern oxidation is a common and effective method.

Materials:

-

1-tert-butyl-3-azetidinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of 1-tert-butyl-3-azetidinol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture for 45 minutes at -78 °C.

-

Add triethylamine (TEA) (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-tert-butyl-3-azetidinone.

Protocol 3: Synthesis of this compound (Reductive Amination)

This protocol describes the conversion of the ketone intermediate to the final primary amine product.

Materials:

-

1-tert-butyl-3-azetidinone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1-tert-butyl-3-azetidinone (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) to the solution and stir at room temperature.

-

In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of aqueous HCl (1M).

-

Basify the solution with aqueous NaOH (2M) and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Data Summary

The following table summarizes typical yields and key characterization data for the synthetic sequence. Actual results may vary depending on reaction scale and experimental conditions.

| Step | Product | Typical Yield (%) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) |